Chloroprednisone

Description

Historical Context of Glucocorticoid Discovery and Development

The journey to understanding and synthesizing corticosteroids was a landmark achievement of 20th-century biomedical science.

The investigation into the adrenal glands and their secretions began in earnest in the 19th century. However, it was in the 1930s that the first concrete evidence emerged demonstrating that extracts from animal adrenal cortices could counteract adrenal failure in humans. Through the meticulous work of researchers like Edward Calvin Kendall at the Mayo Clinic and Tadeus Reichstein in Zurich, it became clear that the adrenal cortex produces not one, but a series of steroid hormones. By 1940, these corticosteroids were broadly categorized into two groups: those affecting mineral balance and those influencing glucose metabolism and inflammation. A critical structural feature distinguishing these activities was the presence or absence of an oxygen atom at the C11 position of the steroid skeleton.

A pivotal moment came in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis, with remarkable results. This success spurred further research and clinical application of both cortisone and hydrocortisone (B1673445) (cortisol).

The initial reliance on animal-derived corticosteroids was unsustainable for widespread clinical use. This necessity drove the development of semi-synthetic production methods. The 1950s marked a "golden age" of synthetic steroid chemistry. Researchers began to modify the basic steroid structure to enhance anti-inflammatory properties while minimizing unwanted side effects. This led to the introduction of a host of synthetic glucocorticoids with improved potency and therapeutic profiles.

Position of Chloroprednisone within Steroidal Glucocorticoid Research

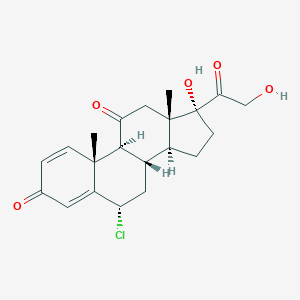

This compound was first reported in 1960. wikipedia.org It is a chlorinated derivative of prednisone (B1679067), another synthetic glucocorticoid that had been developed earlier. The introduction of a chlorine atom at the 6-alpha position of the prednisone structure was a chemical modification aimed at potentially altering its biological activity.

The acetate (B1210297) ester of this compound, known as this compound 21-acetate, was commercialized under the brand name Topilan as a topical anti-inflammatory agent. wikipedia.org This places this compound within the lineage of topically applied corticosteroids developed for dermatological conditions.

However, the body of published scientific literature dedicated specifically to this compound is notably limited. This may be attributable to a couple of factors. Firstly, for topical application, its efficacy may have been hampered by the skin's low levels of the enzyme 11β-Hydroxysteroid dehydrogenase, which is necessary to activate it. Secondly, in the competitive landscape of systemic glucocorticoids, it may not have offered a significant advantage over other well-established agents like dexamethasone (B1670325) or fludrocortisone. wikipedia.org

Overview of Academic Research Trajectories for this compound

The academic research trajectory for this compound appears to have been relatively short-lived and focused. Early interest, as evidenced by its patent and initial reporting, centered on its synthesis and potential as an anti-inflammatory agent.

A 1966 German study included 6-alpha-chloroprednisolone-Na-hemisuccinate in a comparative investigation of the effects of various glucocorticoids on glucose tolerance, indicating some early academic interest in its systemic effects. nih.gov Another study highlighted that the 6α-chloro substitution in 6α-chloroprednisone acetate led to enhanced activity in rats compared to its non-chlorinated parent compound. scite.ai

More recent research has touched upon chlorinated prednisone derivatives in the context of environmental science, noting that the formation of 9-chloro-prednisone during the chlorination of other glucocorticoids can lead to a four-fold increase in glucocorticoid activity. washington.eduresearchgate.net While not directly focused on the therapeutic use of this compound, this research underscores the significant impact of chlorination on the biological activity of prednisone-like structures.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₅ClO₅ |

| Molar Mass | 392.88 g/mol |

| IUPAC Name | (6α)-6-Chloro-17,21-dihydroxypregna-1,4-diene-3,11,20-trione |

| CAS Number | 52080-57-6 |

| Synonyms | 6α-Chloro-1,4-pregnadiene-17a,21-diol-3,11,20-trione |

Data sourced from PubChem and Wikipedia wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15,18,23,27H,4,6,8-10H2,1-2H3/t12-,13-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSLCOWKFFNQKK-ZPSUVKRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@]34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030368 | |

| Record name | Chloroprednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52080-57-6 | |

| Record name | Chloroprednisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52080-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroprednisone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroprednisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloroprednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroprednisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPREDNISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564IBO56IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Activity Relationships Sar in Chloroprednisone and Halogenated Glucocorticoids

General Principles of Glucocorticoid SAR

The fundamental structure of a glucocorticoid consists of a 21-carbon cyclopentanoperhydrophenanthrene nucleus. Specific substitutions and structural modifications are crucial for their anti-inflammatory and metabolic effects.

The presence of oxygen-containing functional groups at specific positions on the steroid backbone is essential for glucocorticoid activity. The hydroxyl (-OH) group at the C11 position is critical. ijdvl.comiptsalipur.org Compounds with a ketone at C11, such as cortisone (B1669442), must be metabolically converted to their 11-hydroxy counterparts (like hydrocortisone) to become active. researchgate.net The 17α-hydroxyl group also plays a significant role in the glucocorticoid activity of a compound. rsc.org Furthermore, esterification of the hydroxyl group at C17 can enhance the potency of the molecule. uomustansiriyah.edu.iq The side chain at C17 is a key determinant of glucocorticoid activity. rsc.org

The introduction of a double bond between carbons 1 and 2 (C1-C2) in the A-ring of the steroid nucleus significantly enhances glucocorticoid and anti-inflammatory activity. ijdvl.commsdvetmanual.commerckvetmanual.com This modification, seen in compounds like prednisone (B1679067) and prednisolone (B192156), increases potency by altering the conformation of the A-ring, which allows for a more favorable interaction with the glucocorticoid receptor. nih.gov For instance, prednisolone exhibits a four to five times greater anti-inflammatory potency than its non-unsaturated counterpart, hydrocortisone (B1673445). msdvetmanual.comhawaii.edu This unsaturation also decreases the rate of metabolism, prolonging the drug's action. ijdvl.com The double bonds between C1-C2 and C4-C5 are known to increase anti-inflammatory activity and reduce the salt-retaining properties of glucocorticoids like dexamethasone (B1670325). rsc.org

Impact of Halogenation on Steroid Bioactivity

The introduction of halogen atoms (fluorine, chlorine) at specific positions on the steroid nucleus is a common strategy to enhance the potency and modify the properties of glucocorticoids.

The position of the halogen atom on the steroid framework is a critical determinant of its effect on biological activity, a concept known as positional isomerism. nih.govdoubtnut.com

C-9 Halogenation: The introduction of a halogen, such as fluorine or chlorine, at the 9α-position generally enhances both glucocorticoid and mineralocorticoid activity. ijdvl.comuomustansiriyah.edu.iqmsdvetmanual.com This is thought to be due to the electron-withdrawing effect on the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq For example, fluorination at the C-9 position increases the affinity of the steroid for its receptor. researchgate.net Combining a 9α-fluoro group with a C1-C2 double bond and substitutions at C16 results in compounds with marked glucocorticoid activity and virtually no mineralocorticoid effects, such as dexamethasone and triamcinolone. uomustansiriyah.edu.iq Chlorination at the C-9 position has been observed to increase glucocorticoid activity four-fold. researchgate.netacs.org

C-6 Halogenation: Halogenation at the C-6 position also enhances glucocorticoid potency. researchgate.netresearchgate.net For example, 6α-fluorination has been shown to result in less salt retention compared to 9α-fluorination. uomustansiriyah.edu.iq

The nature and position of the halogen atom play a crucial role in determining the potency and potential side effects of the corticosteroid, underscoring that not all halogenated steroids are the same. nih.gov

Anabolic steroids are structurally related to the cyclic steroid ring system and have effects similar to testosterone (B1683101), promoting muscle building. uomustansiriyah.edu.iq While glucocorticoids are primarily known for their anti-inflammatory effects, certain structural modifications can influence their anabolic-androgenic properties. For instance, the highly potent synthetic androgen, 17β-trenbolone, has a 20-fold increased anabolic effect over testosterone. acs.org Halogenation is a key modification in many potent synthetic steroids. However, the direct and systematic relationship between halogenation patterns on glucocorticoids and their specific anabolic potency is a complex area. The primary focus of halogenation in glucocorticoid design has been to enhance anti-inflammatory potency and modulate glucocorticoid and mineralocorticoid receptor activity. uomustansiriyah.edu.iqresearchgate.net

Molecular Mechanisms of Action and Cellular Responses

Glucocorticoid Receptor (GR) Binding and Activation

The initiation of Chloroprednisone's activity is its binding to the cytosolic Glucocorticoid Receptor (GR). wikipedia.org This binding event triggers a conformational change in the receptor, leading to its activation and subsequent downstream effects. nih.gov

Cytosolic Binding and Nuclear Translocation

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70. nih.govyoutube.com this compound, being a lipophilic molecule, passively diffuses across the cell membrane and binds to the ligand-binding domain of the cytosolic GR. smpdb.cayoutube.com This binding event causes the dissociation of the chaperone proteins, unmasking the nuclear localization signals of the GR. youtube.comuconn.edu The activated this compound-GR complex then rapidly translocates from the cytoplasm into the nucleus through the nuclear pore complex. youtube.comnih.gov

GR Isoforms and Ligand Binding

The human GR gene can produce several isoforms through alternative splicing and translation initiation, with GRα being the classic receptor that binds glucocorticoids and mediates most of their effects. nih.govnih.gov While specific studies on this compound's binding to different GR isoforms are not extensively documented, it is expected to interact primarily with the GRα isoform to elicit its anti-inflammatory actions. The binding affinity of various glucocorticoids to the GR can differ, influencing their potency. nih.govresearchgate.net The specific binding profile of this compound to GR isoforms would determine the precise nature and magnitude of the cellular response. smolecule.com

Transcriptional Regulation by Glucocorticoid Receptors

Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression. nih.gov These processes lead to the increased expression of anti-inflammatory proteins and the decreased production of pro-inflammatory mediators. wikipedia.org

Glucocorticoid Response Element (GRE)-Mediated Gene Induction

The activated GR homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. nih.govplos.org This binding initiates the process of transactivation, leading to the increased transcription of genes that have anti-inflammatory properties. wikipedia.org Examples of genes induced by glucocorticoids include those encoding for annexin A1 (lipocortin-1), which inhibits phospholipase A2, and various phosphatases that can dephosphorylate and inactivate pro-inflammatory signaling molecules. frontiersin.org

Transrepression of Pro-inflammatory Gene Expression (e.g., NF-κB, AP-1)

A major component of the anti-inflammatory action of glucocorticoids is the repression of pro-inflammatory gene expression, a process known as transrepression. nih.gov The this compound-GR complex can interfere with the function of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov This interference can occur through several mechanisms, including direct protein-protein interaction between the GR and these transcription factors, which prevents them from binding to their respective DNA response elements and activating the transcription of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules. nih.govfrontiersin.orgsigmaaldrich.com

Modulation of Enzymatic Pathways

This compound, like other glucocorticoids, influences various enzymatic pathways involved in the inflammatory cascade. A key aspect of its action is the regulation of enzymes responsible for the synthesis of inflammatory mediators.

One of the primary mechanisms is the inhibition of phospholipase A2 (PLA2) activity. nih.gov Glucocorticoids induce the synthesis of annexin A1 (lipocortin-1), which in turn inhibits PLA2, the enzyme responsible for releasing arachidonic acid from cell membranes. droracle.airesearchgate.netnih.gov By limiting the availability of arachidonic acid, this compound effectively reduces the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes. youtube.comyoutube.com

Furthermore, glucocorticoids can influence the expression of cyclooxygenase-2 (COX-2), an enzyme that is often upregulated during inflammation and plays a crucial role in prostaglandin synthesis. nih.govnih.gov While some studies suggest that glucocorticoids can induce COX-2 expression in certain cell types, their predominant anti-inflammatory effect in many contexts involves the repression of COX-2 expression, thereby reducing prostaglandin production. nih.govnih.govmdpi.comresearchgate.net

The metabolic activation of this compound itself is dependent on enzymatic activity. As a derivative of prednisone (B1679067), its conversion to a more active form is likely mediated by 11β-hydroxysteroid dehydrogenase (11β-HSD). wikipedia.orgendocrine-abstracts.orgmdpi.com The relative lack of this enzyme in the skin has been suggested as a reason for the limited topical activity of some prednisone-like compounds. wikipedia.orgnih.govplos.org

Interactive Data Table: Key Molecular Interactions of this compound

| Target Molecule | Mechanism of Interaction | Consequence of Interaction |

| Glucocorticoid Receptor (GR) | Direct binding in the cytoplasm | Activation and nuclear translocation of GR |

| Glucocorticoid Response Elements (GREs) | Binding of the GR-Chloroprednisone complex | Induction of anti-inflammatory gene expression |

| NF-κB and AP-1 | Protein-protein interaction with the GR-Chloroprednisone complex | Repression of pro-inflammatory gene expression |

| Phospholipase A2 (PLA2) | Indirect inhibition via induction of annexin A1 | Decreased production of arachidonic acid and its inflammatory metabolites |

| Cyclooxygenase-2 (COX-2) | Modulation of gene expression | Altered production of prostaglandins |

| 11β-hydroxysteroid dehydrogenase (11β-HSD) | Enzymatic conversion | Metabolic activation of the compound |

Inhibition of Phospholipase A2 and Arachidonic Acid Metabolism

A cornerstone of this compound's anti-inflammatory effect lies in its ability to suppress the activity of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. Glucocorticoids, as a class, are known to indirectly inhibit PLA2, and this compound is understood to operate through this established mechanism. nih.govtaylorandfrancis.comresearchgate.net This inhibition is not direct but is mediated through the induction of a group of proteins known as lipocortins (or annexins). droracle.aiyoutube.com

Upon binding to its cytosolic glucocorticoid receptor, this compound initiates a signaling cascade that leads to the increased synthesis of lipocortin-1. droracle.aiyoutube.com Lipocortin-1 then interferes with the action of PLA2, preventing it from hydrolyzing phospholipids in the cell membrane. droracle.aiyoutube.com This action is crucial because the hydrolysis of membrane phospholipids by PLA2 is the primary mechanism for the release of arachidonic acid. nih.govtaylorandfrancis.compnas.orgyoutube.com

Arachidonic acid is a polyunsaturated fatty acid that serves as the precursor for a wide array of pro-inflammatory eicosanoids. youtube.comnih.gov By inhibiting the release of arachidonic acid, this compound effectively curtails the production of these inflammatory mediators. researchgate.netpnas.orgpnas.org The arachidonic acid cascade involves two major enzymatic pathways:

Cyclooxygenase (COX) pathway: This pathway leads to the synthesis of prostaglandins and thromboxanes, which are potent mediators of inflammation, pain, and fever.

Lipoxygenase (LOX) pathway: This pathway produces leukotrienes, which are involved in allergic reactions and sustained inflammatory responses.

By limiting the availability of the common substrate, arachidonic acid, this compound dampens the activity of both the COX and LOX pathways, leading to a broad-spectrum anti-inflammatory effect. researchgate.net Studies on other glucocorticoids, such as prednisolone (B192156), have provided direct evidence that they inhibit prostaglandin formation by blocking the increase in free arachidonic acid concentration during an inflammatory response. nih.gov

Table 1: Impact of this compound on the Arachidonic Acid Cascade

| Enzyme/Molecule | Effect of this compound | Consequence |

| Phospholipase A2 (PLA2) | Indirect Inhibition (via Lipocortin-1) | Decreased release of arachidonic acid from cell membranes. droracle.aiyoutube.com |

| Arachidonic Acid | Decreased Availability | Reduced substrate for COX and LOX pathways. researchgate.netpnas.orgpnas.org |

| Cyclooxygenase (COX) | Reduced Activity (due to substrate depletion) | Decreased synthesis of prostaglandins and thromboxanes. |

| Lipoxygenase (LOX) | Reduced Activity (due to substrate depletion) | Decreased synthesis of leukotrienes. |

Role of 11β-Hydroxysteroid Dehydrogenase in Glucocorticoid Activation

The biological activity of many glucocorticoids, including this compound, is dependent on their metabolic activation within target tissues. nih.gov this compound is a chlorinated derivative of prednisone. wikipedia.org Prednisone itself is a prodrug that must be converted to its active form, prednisolone, to exert its glucocorticoid effects. nih.gov This conversion is catalyzed by the enzyme 11β-Hydroxysteroid Dehydrogenase (11β-HSD) . nih.govnih.gov

There are two main isoforms of this enzyme:

11β-HSD type 1 (11β-HSD1): This isoform primarily acts as a reductase in many tissues, converting inactive cortisone (B1669442) to active cortisol (and prednisone to prednisolone). nih.govnih.gov It is found in key metabolic tissues such as the liver, adipose tissue, and the central nervous system.

11β-HSD type 2 (11β-HSD2): This isoform functions as a dehydrogenase, inactivating cortisol to cortisone (and prednisolone to prednisone). nih.govnih.gov It is predominantly expressed in mineralocorticoid target tissues like the kidneys.

For this compound, which is structurally similar to prednisone, 11β-HSD1 plays a crucial role in its activation to the corresponding active hydroxylated form. The limited topical activity of this compound may be attributed to the lower expression of the necessary activating enzyme, 11β-HSD, in the skin. wikipedia.org

Table 2: Function of 11β-Hydroxysteroid Dehydrogenase Isoforms

| Enzyme Isoform | Primary Function | Typical Location | Relevance to this compound |

| 11β-HSD1 | Activation (Reductase) | Liver, Adipose Tissue, CNS | Converts this compound (prodrug) to its active form. nih.govnih.gov |

| 11β-HSD2 | Inactivation (Dehydrogenase) | Kidneys, Colon, Salivary Glands | May inactivate the active form of this compound. nih.govnih.gov |

The tissue-specific expression of these enzymes allows for a localized regulation of glucocorticoid activity, ensuring that the potent effects of these hormones are appropriately controlled throughout the body.

Prodrug Design and Biotransformation Strategies for Chloroprednisone

Rationale for Prodrug Application in Steroid Chemistry

Prodrug strategies are frequently employed to optimize a drug's biopharmaceutical and pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). orientjchem.org The modification of a parent steroid can enhance its bioavailability by protecting it from presystemic metabolism or by improving its absorption characteristics. slideshare.netslideshare.net For instance, increasing the lipophilicity of a steroid through prodrug formation can enhance its permeation across biological membranes, while adding polar functional groups can improve aqueous solubility for parenteral formulations. nih.govmdpi.com The ultimate aim is to ensure the active drug reaches its site of action at a therapeutically effective concentration.

A significant challenge with many steroidal compounds is their poor aqueous solubility, which can limit formulation options and hinder absorption. nih.govsemanticscholar.org Conversely, for topical or transdermal delivery, sufficient lipophilicity is required for the drug to permeate the skin barrier. nih.gov The prodrug approach provides a versatile solution to modulate these properties. mdpi.com

Solubility Enhancement: To improve water solubility, hydrophilic promoieties, such as phosphate (B84403) or succinate (B1194679) groups, can be attached to the steroid. nih.govnih.gov These ester prodrugs are often highly water-soluble salts, making them suitable for intravenous injections. derangedphysiology.com Endogenous enzymes like alkaline phosphatases can then cleave the promoiety in the body to release the active steroid. pharmatutor.org

Permeability Enhancement: To increase lipophilicity and thereby enhance membrane permeability, a lipophilic group is often attached to the drug. slideshare.net This is commonly achieved by forming an ester with a fatty acid. This modification can improve oral absorption and facilitate passage through the blood-brain barrier or skin. researchgate.netmdpi.com

| Strategy | Goal | Example Moiety |

| Increase Aqueous Solubility | Improve dissolution; enable IV formulation | Phosphate, Succinate, Lysinate |

| Increase Lipophilicity/Permeability | Enhance absorption across membranes (e.g., oral, topical) | Acetate (B1210297), Long-chain fatty acids |

Design and Characterization of Chloroprednisone Prodrugs

This compound is a synthetic, chlorinated derivative of prednisone (B1679067). wikipedia.org To improve its therapeutic application, prodrug forms have been developed. The design of these prodrugs typically involves chemical modification at reactive sites on the steroid nucleus, most commonly the hydroxyl group at the C21 position. nih.gov

A prominent example of a this compound prodrug is this compound 21-acetate. iiab.mewikipedia.org This compound is a corticosteroid ester created by attaching an acetate group to the 21-hydroxyl position of the this compound molecule. iiab.mefda.gov This process of esterification increases the lipophilicity of the parent compound. This compound 21-acetate was previously marketed under the brand name Topilan as a topical anti-inflammatory agent. wikipedia.org

The synthesis and characterization of such steroidal esters involve standard organic chemistry techniques. mdpi.commdpi.com Characterization would typically include methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and mass spectrometry to verify the molecular weight. mdpi.com

Properties of this compound vs. its 21-Acetate Prodrug

| Compound | Chemical Formula | Molar Mass | Key Feature |

|---|---|---|---|

| This compound | C21H25ClO5 | 392.88 g·mol−1 | Active glucocorticoid |

The therapeutic activity of a carrier-linked prodrug like this compound 21-acetate is dependent on its conversion back to the active parent drug, this compound. orientjchem.orgderangedphysiology.com This bioconversion is typically accomplished through enzymatic hydrolysis. researchgate.net Esterases, which are ubiquitous in the body, particularly in the plasma, liver, and other tissues, recognize and cleave the ester bond. bodorlaboratories.comnih.gov This enzymatic action releases the active this compound at the site of action, along with the inert acetate promoiety. nih.gov The rate of this hydrolysis can vary significantly between different species and is dependent on the type and activity of the esterase enzymes present. nih.gov

Preclinical Pharmacokinetic and Biotransformation Studies in Animal Models

Methodologies for In Vivo Pharmacokinetic Assessment

There are no specific published studies detailing the in vivo pharmacokinetic assessment of Chloroprednisone. The following subsections outline the types of data that are currently unavailable.

Animal Model Selection (e.g., Rodents, Dogs) and Study Designs

No literature was identified that describes the use of specific animal models, such as rodents or dogs, for the pharmacokinetic evaluation of this compound. Consequently, details of study designs employed to investigate this compound are absent from scientific records.

Determination of Key Pharmacokinetic Parameters (e.g., AUC, Clearance, Half-life, Volume of Distribution)

Key pharmacokinetic parameters, including Area Under the Curve (AUC), clearance (CL), elimination half-life (t½), and volume of distribution (Vd), have not been published for this compound in any preclinical species. While these parameters are fundamental to characterizing the disposition of a drug, the necessary experimental data for this compound is not available.

Below is a template table indicating the type of data that is currently missing from the scientific literature.

Table 1: Missing Pharmacokinetic Parameters for this compound in Preclinical Models

| Parameter | Rodent Models (e.g., Rat) | Canine Models (e.g., Dog) |

|---|---|---|

| AUC (ng·h/mL) | Data not available | Data not available |

| Clearance (mL/h/kg) | Data not available | Data not available |

| Half-life (h) | Data not available | Data not available |

| Volume of Distribution (L/kg) | Data not available | Data not available |

Evaluation of Bioavailability Across Administration Routes

No studies were found that evaluated the absolute or relative bioavailability of this compound following different routes of administration (e.g., oral, intravenous, topical) in animal models.

Metabolite Identification and Metabolic Pathways in Preclinical Systems

The biotransformation of this compound, including the identification of its metabolites and the elucidation of its metabolic pathways, has not been described in preclinical in vitro or in vivo systems.

Microsomal Stability and In Vitro Clearance Prediction

There is no published data on the metabolic stability of this compound in liver microsomes from any animal species. As a result, in vitro intrinsic clearance values and predictions of in vivo clearance based on these assays are not available.

Table 2: Missing In Vitro Metabolism Data for this compound

| In Vitro System | Parameter | Finding |

|---|---|---|

| Rodent Liver Microsomes | Half-life (min) | Data not available |

| Intrinsic Clearance (µL/min/mg) | Data not available | |

| Canine Liver Microsomes | Half-life (min) | Data not available |

Identification of Cytochrome P450 (CYP) Enzymes in Steroid Metabolism

While the Cytochrome P450 (CYP) enzyme superfamily is known to be critical for the metabolism of many steroids, the specific CYP enzymes involved in the biotransformation of this compound have not been identified. Research has not yet detailed which specific isoforms might be responsible for its potential hydroxylation, dechlorination, or other metabolic transformations.

Soft Spot Identification through Fragmentation Pathway Analysis

Metabolic stability is a crucial factor in drug design. "Soft spots" are the sites on a molecule that are most susceptible to metabolic transformation. Identifying these sites early in development allows for chemical modifications to improve the compound's pharmacokinetic profile.

Fragmentation pathway analysis, typically using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a primary tool for this purpose. researchgate.net In this method, the parent drug molecule is ionized and then fragmented. The resulting fragment ions provide clues about the molecule's structure and the relative strengths of its chemical bonds. By analyzing these fragmentation patterns, scientists can predict which parts of the molecule are most likely to be targeted by metabolic enzymes. nih.gov For corticosteroids, common metabolic pathways include hydroxylation, oxidation, and reduction, often targeting the steroid's core structure or side chains. While a specific fragmentation pathway for this compound is not published, analysis would likely focus on the stability of the chlorine substitution and the standard corticosteroid ring structure. researchgate.net

Tissue Distribution and Protein Binding Investigations

Understanding how a drug distributes throughout the body and binds to proteins is fundamental to predicting its efficacy and duration of action.

Quantification of Compound in Various Organs and Matrices

After administering the compound to animal models, researchers collect various tissues (e.g., liver, kidney, muscle, brain) and biological fluids (e.g., blood, plasma, urine) at different time points. nih.gov The concentration of the drug in these samples is then measured, often using highly sensitive analytical methods like LC-MS/MS, which can distinguish the parent drug from its metabolites. nih.govnih.gov

This data reveals where the drug accumulates in the body. For instance, studies on the related compound Prednisolone (B192156) in rats showed it distributes to a wide array of tissues, including the liver, kidney, lung, heart, spleen, muscle, and skin. nih.gov Such studies are essential for understanding a drug's volume of distribution and identifying potential sites of therapeutic action or toxicity.

Table 1: Illustrative Tissue Distribution Data for a Corticosteroid (Based on Prednisolone Studies) This table is for illustrative purposes only and does not represent actual data for this compound.

| Tissue | Illustrative Tissue-to-Plasma Partition Coefficient (Kp) |

|---|---|

| Liver | High |

| Muscle | High |

| Kidney | Moderate |

| Lung | Low |

| Brain | Very Low (due to blood-brain barrier) |

Plasma Protein Binding Assays

The extent to which a drug binds to plasma proteins, such as albumin and corticosteroid-binding globulin (transcortin), significantly affects its availability to reach target tissues. nih.gov Only the unbound ("free") drug is typically pharmacologically active.

Common methods for determining plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. nih.gov In these assays, a known concentration of the drug is incubated with plasma, and the bound and unbound fractions are then separated and quantified. thermofisher.com For many corticosteroids, binding to transcortin is a high-affinity but low-capacity interaction, while binding to albumin is low-affinity but high-capacity. clinpgx.org Studies on Prednisolone have shown that its plasma protein binding is nonlinear and can range from 60% to 90%, depending on the concentration. nih.gov

Blood/Plasma Ratio Determination

This assay determines if a compound preferentially sequesters into red blood cells. evotec.com The drug is incubated in whole blood, which is later centrifuged to separate the plasma. The drug concentration is measured in both the whole blood and the resulting plasma, and the ratio is calculated.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Allometric Scaling

PBPK models are mathematical simulations that predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. mdpi.com These models are constructed using a combination of physiological data (e.g., organ sizes, blood flow rates) and drug-specific parameters (e.g., tissue partitioning, clearance rates). cdc.gov

Development of Compartmental and Noncompartmental Models

Pharmacokinetic data can be analyzed using two main approaches:

Noncompartmental Analysis (NCA): This model-independent method uses algebraic equations to calculate key pharmacokinetic parameters like clearance, volume of distribution, and elimination half-life directly from the concentration-time data. allucent.com NCA is often faster and makes fewer assumptions than compartmental modeling. humapub.com

Compartmental Analysis: This approach represents the body as a series of one or more interconnected "compartments." uoanbar.edu.iq Mathematical models describe how the drug moves between these compartments. Physiologically based pharmacokinetic (PBPK) models are the most sophisticated type, where compartments represent actual organs and tissues (e.g., liver, kidney, fat). nih.govnih.gov These models can simulate complex scenarios and are used to extrapolate data from animals to humans. researchgate.net

Allometric scaling is a related technique used to predict human pharmacokinetic parameters from data obtained in different animal species. nih.gov It is based on the principle that many physiological variables, such as metabolic rate, scale with body size according to a power law. nih.gov While a useful tool, its predictive accuracy can vary depending on the compound. nih.gov

Species-to-Species Extrapolation in Preclinical Research

The extrapolation of pharmacokinetic (PK) data from animal models to humans is a critical step in drug development. This process aims to predict human PK parameters based on data from various animal species, guiding the selection of first-in-human doses. The underlying principle is that fundamental physiological and biochemical processes governing drug disposition are qualitatively similar across mammalian species, but quantitative differences exist.

These differences are often related to body size, metabolic rate, protein binding, and the activity of drug-metabolizing enzymes and transporters. Allometric scaling, which relates physiological variables to body weight, is a common method used for interspecies scaling of PK parameters like clearance and volume of distribution. However, this method has limitations and more sophisticated approaches, such as physiologically based pharmacokinetic (PBPK) modeling, are increasingly employed. PBPK models incorporate species-specific physiological and anatomical data with in vitro drug-specific parameters to simulate the drug's behavior in different species.

For corticosteroids, species differences in the expression and activity of metabolizing enzymes, such as 11β-hydroxysteroid dehydrogenases (11β-HSDs) which interconvert active and inactive forms, can significantly impact their pharmacokinetic profiles. Therefore, a thorough understanding of these differences is crucial for accurate species-to-species extrapolation. Without specific data on this compound's metabolism across different preclinical species, any attempt at extrapolation would be purely speculative.

Integration of PK/PD Concepts for Systems Pharmacology

The integration of pharmacokinetics (PK) and pharmacodynamics (PD) is essential for understanding the time course of a drug's effect in relation to its concentration in the body. PK/PD modeling establishes a mathematical relationship between drug exposure (PK) and the pharmacological response (PD). This integrated approach is a cornerstone of systems pharmacology, which seeks to understand the effects of drugs on biological systems as a whole.

For corticosteroids, PK/PD models are often complex due to their mechanism of action, which typically involves binding to intracellular receptors and modulating gene expression. This process results in a delayed and indirect pharmacological response. Indirect response models are frequently used to describe these effects, linking the drug concentration to a change in the rate of production or loss of a physiological mediator.

Furthermore, the endogenous production of corticosteroids like cortisol follows a circadian rhythm, which can influence the PK/PD relationship of exogenous corticosteroids. PK/PD models for this class of drugs often need to account for the suppression of endogenous cortisol production.

In the context of preclinical research, PK/PD modeling helps in:

Characterizing the dose-concentration-response relationship.

Predicting the time course of pharmacological effects.

Supporting the selection of optimal dosing regimens for further studies.

Facilitating the translation of preclinical findings to clinical settings.

The development of a robust PK/PD model for this compound would require extensive experimental data from animal models, including time-course data for both plasma concentrations and relevant pharmacodynamic biomarkers. The absence of such data in the public domain makes the construction of a meaningful PK/PD model for this compound currently unfeasible.

Advanced Analytical Techniques for Chloroprednisone Characterization and Quantification

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are fundamental to the structural determination of chloroprednisone, providing detailed insights into its molecular framework and electronic properties.

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and structure of this compound and its derivatives. currenta.demdpi.commassspeclab.com Techniques like high-resolution electrospray ionization mass spectrometry (HRESIMS) and high-resolution electron ionization mass spectrometry (HREIMS) provide highly accurate mass measurements, often to four decimal places, which allows for the confident assignment of a molecular formula. currenta.deresearchgate.net

In studies involving the transformation of related glucocorticoids, HRESIMS analysis has been instrumental. For instance, in the analysis of chlorinated steroid products, HRESIMS can identify the addition of a chlorine atom by detecting the corresponding mass shift. acs.orguiowa.edu The high resolution of these techniques also allows for the observation of isotopic patterns, which are distinctive for halogenated compounds like this compound due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). currenta.de

Furthermore, fragment analysis through tandem MS (MS/MS) experiments provides valuable structural information. currenta.demdpi.com By inducing fragmentation of the molecular ion, chemists can deduce the connectivity of the molecule. For example, the formation of 9-chloro-prednisone, a compound structurally related to this compound, has been observed and characterized using these mass spectrometric techniques. researchgate.netwashington.eduresearchgate.net

Table 1: Key Parameters in High-Resolution Mass Spectrometry for Structural Elucidation

| Parameter | Description | Relevance to this compound |

| Mass Accuracy | The ability to measure the mass-to-charge ratio (m/z) with high precision, typically to within a few parts per million (ppm). | Enables the determination of the exact elemental formula from the measured mass. currenta.demassspeclab.com |

| Resolution | The ability to distinguish between two peaks of slightly different m/z ratios. | Allows for the clear observation of the isotopic pattern of chlorine, confirming its presence in the molecule. currenta.de |

| Fragment Analysis (MS/MS) | The process of isolating and fragmenting a specific ion to obtain structural information. | Provides data on the molecular structure by analyzing the fragmentation pattern, which is characteristic of the compound's functional groups and steroid backbone. currenta.dewikipedia.orgresearchgate.net |

| Ionization Source (e.g., ESI, EI) | The method used to generate ions from the sample molecules. | Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like steroids, often yielding the intact molecular ion. currenta.de Electron ionization (EI) can provide more extensive fragmentation, offering detailed structural insights. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural assignment of this compound in solution. uab.catuzh.ch One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.orggoogle.comsigmaaldrich.commdpi.comhmdb.ca

Two-dimensional (2D) NMR techniques are employed to overcome the complexities of the steroid structure and to establish connectivity between different parts of the molecule. uab.catmdpi.comnanalysis.com Key 2D NMR experiments include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their attached carbons. washington.eduustc.edu.cnacdlabs.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. washington.eduustc.edu.cnacdlabs.comwisc.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule. acdlabs.comwisc.edu Key HMBC correlations have been instrumental in confirming the structure of related compounds like 9-chloro-prednisone. washington.eduresearchgate.net

¹H-¹H Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons, helping to establish proton-proton networks within the molecule. mdpi.comlibretexts.org

The combination of these NMR techniques allows for a comprehensive and unambiguous determination of the three-dimensional structure of this compound. researchgate.netwashington.eduuab.cat

Table 2: Application of NMR Techniques for this compound Structure Determination

| NMR Experiment | Information Provided | Application to this compound |

| ¹H NMR | Provides chemical shifts and coupling constants for all proton nuclei. | Reveals the number of different types of protons and their immediate electronic environment. rsc.org |

| ¹³C NMR | Provides chemical shifts for all carbon nuclei. | Indicates the number of chemically distinct carbons and their functional groups (e.g., carbonyl, alkene). rsc.org |

| HSQC | Shows direct one-bond correlations between ¹H and ¹³C nuclei. | Assigns specific protons to their directly attached carbons in the steroid framework. washington.eduustc.edu.cnacdlabs.com |

| HMBC | Shows long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. | Establishes the connectivity of the carbon skeleton, including the positions of quaternary carbons and functional groups. washington.eduustc.edu.cnacdlabs.comresearchgate.net |

| COSY | Shows correlations between coupled protons. | Helps to trace out the spin systems within the molecule, confirming the arrangement of protons on the steroid rings. mdpi.comlibretexts.org |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. msu.eduuzh.chwikipedia.org In this compound, the α,β-unsaturated ketone functional group in the A-ring is a strong chromophore. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the conjugated system. libretexts.orgazooptics.com The presence of conjugation shifts the absorption maxima to longer wavelengths. msu.edu

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. wikipedia.org It is a powerful tool for determining the absolute configuration (stereochemistry) of chiral molecules like this compound. researchgate.netuiowa.edu The combination of UV-Vis and ECD can provide a comprehensive picture of both the electronic structure and the three-dimensional arrangement of the molecule. researchgate.net

Table 3: Spectroscopic Data from UV-Vis and ECD

| Technique | Parameter | Information Gained for this compound |

| UV-Vis Spectroscopy | λmax (Wavelength of Maximum Absorbance) | Confirms the presence of the conjugated α,β-unsaturated ketone system. wikipedia.orgazooptics.com |

| Electronic Circular Dichroism (ECD) | Cotton Effect | Provides information about the stereochemistry of the chiral centers in the steroid nucleus. researchgate.netwikipedia.org |

Chromatographic Separation Methods

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of steroids. researchgate.netejgm.co.ukgoogle.com Reversed-phase HPLC, often using a C18 column, is a common method for separating corticosteroids. scholarsresearchlibrary.comsigmaaldrich.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the quantification of this compound, a validated HPLC method would involve the following:

Column: A C18 or similar reversed-phase column. sigmaaldrich.com

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often in a gradient elution to achieve optimal separation. ejgm.co.ukscholarsresearchlibrary.comsigmaaldrich.com

Detector: A UV detector set at the λmax of this compound (around 240-254 nm) is typically used for detection and quantification. ejgm.co.uksigmaaldrich.comtorontech.com

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration. ejgm.co.uktorontech.com

HPLC is also used for the semi-preparative isolation of this compound and its transformation products for further structural analysis by techniques like NMR and HRMS. researchgate.netuiowa.edu

Table 4: Typical HPLC Parameters for Corticosteroid Analysis

| Parameter | Example Condition | Purpose |

| Stationary Phase | C18, 5 µm particle size | Provides a nonpolar surface for separation based on hydrophobicity. sigmaaldrich.com |

| Mobile Phase | Water:Acetonitrile gradient | The changing solvent composition allows for the elution of compounds with a wide range of polarities. ejgm.co.ukscholarsresearchlibrary.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences the separation efficiency. ejgm.co.uksigmaaldrich.com |

| Column Temperature | 40 °C | Affects the viscosity of the mobile phase and the kinetics of separation, can improve peak shape. sigmaaldrich.comtorontech.com |

| Detection Wavelength | 254 nm | Corresponds to the absorbance maximum of the conjugated system in many corticosteroids, allowing for sensitive detection. ejgm.co.uksigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive profiling of steroids in biological samples. postersessiononline.eunih.govnih.gov While GC-MS is a gold standard for steroid analysis, it requires chemical derivatization of the steroids to increase their volatility and thermal stability. postersessiononline.eunih.gov This typically involves a two-step process to derivatize hydroxyl and ketone groups. nih.gov

The gas chromatograph separates the derivatized steroids based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and fragments the eluted compounds, providing a characteristic mass spectrum for each steroid. nih.gov The fragmentation patterns are highly specific and can be used for definitive identification by comparison to spectral libraries. libretexts.org

Although more laborious than HPLC-MS due to the derivatization steps, GC-MS offers excellent chromatographic resolution, allowing for the separation of closely related steroid isomers. nih.gov This makes it a valuable tool in metabolic studies and for the identification of a wide range of steroids, including glucocorticoids like this compound, in complex biological matrices. postersessiononline.eunih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable tool for the selective and sensitive quantification of corticosteroids like this compound, particularly within complex biological and environmental matrices. amazonaws.compsu.edu The technique combines the physical separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing a high degree of specificity and sensitivity. psu.eduresearchgate.net This is crucial when analyzing samples where this compound may be present at trace levels alongside a multitude of structurally similar compounds or interfering matrix components. nih.govcore.ac.uk

The analysis of glucocorticoids, including prednisone (B1679067) and its derivatives, in complex samples such as wastewater or biological fluids often involves LC-MS/MS. researchgate.netresearchgate.net The chromatographic step typically utilizes a reverse-phase column, such as a C18 column, to separate the target analyte from other compounds based on polarity. washington.edu Gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often modified with additives like formic acid or ammonium (B1175870) formate, is employed to achieve optimal separation. core.ac.ukwashington.edu

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, most commonly using an electrospray ionization (ESI) source. core.ac.uk The ESI process generates protonated molecules [M+H]⁺ of the analyte. In the tandem mass spectrometry (MS/MS) stage, the precursor ion corresponding to this compound's mass-to-charge ratio (m/z) is selected and subjected to collision-induced dissociation (CID). This process fragments the precursor ion into characteristic product ions. The specific transitions from the precursor ion to these product ions are monitored, a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and significantly reduces background noise, allowing for accurate quantification even in challenging matrices. psu.edu The high selectivity of MS detection can reduce the need for extensive sample preparation. amazonaws.com However, matrix effects, which can cause ion suppression or enhancement, remain a significant challenge and must be carefully evaluated and mitigated during method development. psu.edunih.gov

Table 1: Representative LC-MS/MS Parameters for Glucocorticoid Analysis in Complex Matrices (Note: Parameters are generalized from studies on related glucocorticoids and serve as a typical example.)

| Parameter | Description |

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | Reverse-phase C18 (e.g., 2.1 x 100 mm, 3.5 µm) washington.edu |

| Mobile Phase A | Water with 0.1% Formic Acid washington.edu |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid washington.edu |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ for this compound (e.g., m/z 393.1) |

| Product Ions (Q3) | Specific fragment ions characteristic of this compound |

| Collision Gas | Argon |

Immunochemical and Biological Assay Integration

While instrumental methods like LC-MS/MS provide structural identification and quantification, immunochemical and biological assays are essential for assessing the compound's presence based on antibody binding and its specific biological activity.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. thermofisher.com For a small molecule like this compound, a competitive ELISA format is typically employed. This format is highly effective for quantifying antigens with a single epitope.

The principle of a competitive ELISA for this compound would involve the steroid being conjugated to a carrier protein (like bovine serum albumin, BSA) and immobilized onto the wells of a microtiter plate. A specific monoclonal or polyclonal antibody against this compound is then added to the wells along with the sample to be tested. This compound present in the sample competes with the immobilized this compound-protein conjugate for binding to the limited amount of antibody. After an incubation period, any unbound antibody is washed away. A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase, HRP), is then added. This secondary antibody binds to the primary antibody that is captured on the plate. Following another wash step, a substrate is added that produces a measurable colorimetric, fluorescent, or chemiluminescent signal upon reaction with the enzyme. thermofisher.com

The signal intensity is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample results in less antibody binding to the plate and thus a weaker signal. A standard curve is generated using known concentrations of this compound, from which the concentration in unknown samples can be determined. nih.gov These assays can be highly sensitive and specific, making them suitable for high-throughput screening. precisionformedicine.comhudsonlabautomation.com

Table 2: Typical Performance Characteristics for a Competitive ELISA for Steroid Analysis

| Parameter | Typical Value/Range | Description |

| Assay Format | Competitive ELISA | Unlabeled antigen in the sample competes with labeled antigen for antibody binding sites. |

| Lower Limit of Detection | 0.1 - 10 ng/mL | The lowest concentration of analyte that can be reliably distinguished from background. |

| Dynamic Range | 2-3 orders of magnitude | The concentration range over which the assay is accurate and precise. |

| Intra-assay Variation | < 10% | The coefficient of variation (CV) for replicates within a single assay run. nih.gov |

| Inter-assay Variation | < 15% | The CV for replicates across different assay runs. nih.gov |

| Specificity | High | Minimal cross-reactivity with structurally related steroids is desired but must be validated. |

Glucocorticoid Receptor Bioassays for Activity Assessment

To determine the biological potency of this compound, glucocorticoid receptor (GR) bioassays are utilized. google.com These are cell-based assays that measure the ability of a compound to activate the glucocorticoid receptor, a ligand-activated transcription factor that mediates the physiological effects of glucocorticoids. googleapis.com Such assays are critical because they provide a measure of integrated biological effect, which may not be directly predictable from concentration data alone, especially in complex mixtures containing multiple active compounds or their metabolites. researchgate.netresearchgate.net

A common approach involves using a genetically modified cell line, such as human embryonic kidney cells (HEK293) or Chinese hamster ovary (CHO) cells, that have been engineered to contain a GR and a reporter gene system. washington.edu The reporter gene (e.g., luciferase or beta-galactosidase) is placed under the control of a promoter containing glucocorticoid response elements (GREs).

When a GR agonist like this compound is added to the cell culture, it enters the cell and binds to the GR. This binding event causes a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, the ligand-receptor complex binds to the GREs on the DNA, initiating the transcription of the reporter gene. The resulting enzyme activity can be measured by adding a substrate that produces a luminescent or colorimetric signal. The intensity of this signal is directly proportional to the amount of GR activation and thus reflects the glucocorticoid activity of the compound. nih.gov These assays are used to determine key parameters like the median effective concentration (EC50), which is the concentration of a compound that elicits 50% of the maximal response, providing a quantitative measure of its potency. justia.com

Table 3: Key Parameters in Glucocorticoid Receptor Bioassays

| Parameter | Description | Relevance |

| Cell Line | Mammalian cells (e.g., HEK293T) transfected with human GR and a reporter gene. washington.edu | Provides a biological system to measure receptor-mediated effects. |

| Reporter Gene | Luciferase, Beta-Galactosidase | Produces a quantifiable signal upon activation of the glucocorticoid response element. |

| Endpoint | Light emission (luminescence) or color change (absorbance). | The measured output that is proportional to the level of GR activation. |

| EC50 (Median Effective Concentration) | The concentration of the compound that induces a response halfway between the baseline and maximum. justia.com | A primary measure of the compound's potency; a lower EC50 indicates higher potency. |

| Relative Potency | The potency of a test compound compared to a reference standard like Dexamethasone (B1670325). | Allows for standardization and comparison of activity across different compounds and studies. |

Computational Chemistry and in Silico Modeling of Chloroprednisone

Quantum Mechanical and Density Functional Theory (DFT) Applications

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful computational techniques used to investigate the electronic structure and properties of molecules. wikipedia.orgintuitivetutorial.com DFT allows for the calculation of a system's properties based on its electron density, offering a balance between accuracy and computational cost that makes it suitable for studying complex molecules like steroids. wikipedia.orgekb.eg

DFT is instrumental in predicting the mechanisms of chemical reactions involving chloroprednisone. For instance, in the context of chlorination, a common process in water treatment, DFT can be used to model the reaction of glucocorticoids with free chlorine (HOCl). researchgate.netwashington.edu Computational studies on related steroid structures, such as enones, dienones, and trienones, have successfully predicted reaction pathways by examining the stability of potential intermediates. researchgate.netacs.org

These studies often involve modeling the formation of cationic intermediates. researchgate.netacs.org For example, the electrophilic addition of chlorine to the steroid backbone can lead to the formation of a β-carbocation. acs.org The stability of these intermediates is a key determinant of the reaction pathway. In steroids with conjugated systems, such as dienones, the resulting allylic cation is stabilized by resonance, making the reaction more favorable. acs.org By calculating the energies of these intermediates, researchers can predict the most likely sites of reaction on the this compound molecule. researchgate.netacs.org

Research on other glucocorticoids has shown that chlorination can occur at various positions, including the C-9 position, leading to the formation of compounds like 9-chloro-prednisone. researchgate.netwashington.edu Computational models can help rationalize the formation of these and other transformation products by identifying the most stable cationic intermediates along different reaction coordinates.

A significant application of DFT is the energetic analysis of potential transformation pathways. By calculating the free energy changes (ΔG) for each step in a proposed reaction mechanism, researchers can determine the thermodynamic feasibility and kinetic barriers of different routes. acs.org

For example, in the chlorination of steroids, computational analysis can compare the energy barriers for different initial chlorination events and subsequent reactions. acs.org This has been demonstrated in studies of testosterone (B1683101), dienogest (B1670515), and 17β-trenbolone, where DFT calculations predicted the relative reactivity of these compounds with chlorine. acs.org The calculations showed that the initial chlorination of testosterone is endergonic and slow, while for dienogest and 17β-trenbolone, with their conjugated systems, the reaction is exergonic and much faster. acs.org

This type of energetic analysis is crucial for understanding why certain transformation products are favored over others. For this compound, DFT could be used to model the energy profiles for chlorination at different positions, as well as other potential reactions like oxidation or cleavage of side chains, providing a theoretical basis for experimentally observed product distributions. researchgate.netwashington.edu

Molecular Dynamics and Docking Simulations

While quantum mechanics provides detailed information about electronic structure and reactivity, molecular dynamics (MD) and docking simulations offer insights into the dynamic behavior of molecules and their interactions with other entities. mdpi.comnih.gov

Molecular Dynamics (MD) simulations track the movements of atoms in a molecule over time, providing a picture of its conformational flexibility and how it behaves in a solvent. mdpi.com For this compound, MD simulations could be used to study its stability and conformational changes in an aqueous environment. This is particularly relevant for understanding how the molecule might interact with biological receptors or environmental matrices. The combination of docking and MD simulations can provide a more accurate assessment of the binding stability of a ligand to a receptor over time. mdpi.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. itb.ac.idfrontiersin.org In the context of this compound, docking could be used to predict how it and its transformation products might bind to biological targets like the glucocorticoid receptor. This can help in assessing the potential biological activity of these compounds. The process typically involves preparing the receptor and ligand structures, running the docking simulation to generate various binding poses, and then scoring these poses to identify the most likely binding mode. mdpi.comfrontiersin.org

Predictive Modeling of Environmental Transformation Products

A key application of computational chemistry is the prediction of how compounds like this compound will transform in the environment, for example, during water treatment processes. nih.gov

Computational models, particularly DFT, have proven effective in predicting the products of steroid chlorination. researchgate.netuiowa.edu By modeling the reaction of the parent steroid with a chlorinating agent like HOCl, researchers can identify the most likely transformation products. researchgate.net These in silico predictions can then be verified through laboratory experiments using techniques like high-performance liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy to identify the actual products formed. researchgate.netacs.org

Studies on a range of steroids have shown that computational predictions of chlorination products are often in good agreement with experimental results. uiowa.edu For glucocorticoids, chlorination has been observed to produce a complex mixture of products, including chlorinated derivatives and products resulting from the cleavage of the C-17 side-chain. researchgate.netwashington.edu For instance, the formation of 9-chloro-prednisone from prednisone (B1679067) has been both predicted and experimentally observed. researchgate.netuiowa.edu

| Parent Compound | Predicted Transformation | Experimental Verification |

| Prednisone | Chlorination at C-9 | Formation of 9-chloro-prednisone confirmed. researchgate.netuiowa.edu |

| Steroidal Dienones | 9,10-epoxidation | Confirmed via HRMS and NMR. researchgate.net |

| Steroidal Trienones | 4-chlorination | Confirmed via HRMS and NMR. researchgate.net |

The accuracy of computational predictions can be significantly influenced by the various functional groups (substituents) present on the steroid molecule. nih.gov These substituents can alter the electronic properties and steric environment of the molecule, thereby directing the course of a reaction. modgraph.co.ukpsu.edu

For example, electron-donating groups can activate certain positions on the steroid ring towards electrophilic attack, while electron-withdrawing groups can deactivate them. Steric hindrance from bulky substituents can also prevent reaction at otherwise favorable sites. modgraph.co.uk

In the context of this compound, the chlorine atom at the C-6 position and the various other substituents would need to be carefully considered in any computational model. Research on other substituted steroids has shown that while general trends in reactivity can be predicted from model systems, accurate predictions for specific molecules require the inclusion of all substituents in the calculations. nih.gov For instance, a study on altrenogest, which has a C17 allyl substituent, found that this electron-rich group led to a more complex mixture of chlorination products than was predicted by simpler models. acs.orgnih.gov Therefore, for accurate predictions of this compound's transformation, the specific electronic and steric effects of its substituents must be incorporated into the computational models. uiowa.edu

Holistic Approaches for Emerging Pollutant Assessment

The presence of potent synthetic pharmaceuticals like this compound and their bioactive transformation products in the environment necessitates holistic approaches for risk assessment. researchgate.netuiowa.edu Traditional environmental risk assessment often focuses on the parent compound, but for emerging contaminants like synthetic steroids, this approach can be insufficient and potentially misleading. uiowa.edu Subtle structural changes, such as the chlorination that forms this compound from prednisone, can significantly alter the biological activity of the molecule. researchgate.net

In silico modeling is a cornerstone of these holistic approaches. acs.orguiowa.edu By predicting the formation of potentially hazardous byproducts from the reaction of pharmaceuticals with substances in the environment (e.g., chlorine in water treatment), computational models allow for a more comprehensive and proactive risk assessment. acs.orguiowa.edu These predictive studies can guide laboratory experiments and environmental monitoring, focusing resources on the compounds of highest potential concern. uiowa.edu

The following table outlines the key components of a holistic approach to assessing emerging pollutants like this compound, integrating computational and experimental methods.

| Assessment Component | Description | Relevance to this compound |

| Parent Compound Analysis | Characterization of the primary pollutant's properties and environmental release. | Understanding the sources and initial concentrations of precursor compounds like prednisone. |

| In Silico Transformation Prediction | Use of computational models to predict the likely chemical transformation products in various environmental conditions. | Predicting the formation of this compound and other chlorinated derivatives during water treatment. acs.orgresearchgate.net |

| Bioactivity Assessment of Products | Experimental and computational evaluation of the biological activity of predicted transformation products. | Assessing whether this compound and related compounds have altered or enhanced glucocorticoid activity. researchgate.net |

| Mixture Effects Analysis | Studying the combined toxicological effects of the parent compound and its transformation products. | Evaluating the synergistic or additive effects of a mixture of prednisone and this compound in aquatic environments. |

| Exposure and Fate Modeling | Predicting the environmental distribution, persistence, and ultimate fate of the parent compound and its byproducts. | Modeling how this compound moves through and persists in water systems. |

| Comprehensive Risk Characterization | Integrating all data to provide a complete picture of the potential risks to human and ecological health. | Providing a scientifically robust basis for potential regulation and management strategies for this compound and similar substances. uiowa.edu |

Ultimately, a holistic approach, underpinned by computational chemistry and in silico modeling, is essential for accurately assessing the environmental risks posed by emerging contaminants like this compound and for developing effective strategies to mitigate their potential impact. researchgate.netuiowa.edu

Future Directions and Research Opportunities in Chloroprednisone Studies

Elucidation of Remaining Mechanistic Complexities

While the general mechanism of glucocorticoids, involving binding to cytosolic receptors and subsequent nuclear translocation to modulate gene expression, is well-established, the specific nuances of chloroprednisone's action remain partially understood. nih.gov Future research will need to focus on the precise molecular interactions that distinguish this compound from its non-chlorinated counterparts. Key questions to be addressed include how the chlorine atom at the 6α position influences receptor binding affinity, receptor activation, and subsequent downstream signaling pathways. wikipedia.orggoogleapis.com

Furthermore, the impact of chlorination on the metabolic fate of the steroid is a critical area for investigation. For instance, the presence of a chlorine atom can significantly alter a molecule's reactivity and lead to the formation of various transformation products. researchgate.netuiowa.edu Studies have shown that chlorination of other steroids can result in products with retained or even enhanced biological activity. uiowa.eduwashington.edu Therefore, a thorough characterization of this compound's metabolites and their respective biological activities is essential for a complete mechanistic understanding.

Advanced Synthetic Strategies for Novel Chlorinated Steroids

The synthesis of chlorinated steroids presents unique challenges and opportunities. Researchers are continuously exploring more efficient and selective methods for introducing chlorine atoms into the steroid nucleus. rsc.org Traditional methods can sometimes lack regioselectivity, leading to a mixture of products and requiring extensive purification.